molecular formula C17H17FN4O3S B2679536 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034225-26-6

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2679536
CAS No.: 2034225-26-6
M. Wt: 376.41
InChI Key: GLAFFZDTYJZQJU-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a high-purity chemical reagent designed for research and development applications. This compound features a hybrid molecular structure, incorporating a benzenesulfonamide group linked to a pyridine-pyrazole system. The benzenesulfonamide moiety is a recognized pharmacophore in medicinal chemistry, notably found in selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential application in the study of inflammation pathways . Furthermore, the presence of both pyrazole and pyridine heterocycles is a common feature in molecules with diverse biological activities, including kinase inhibition . The specific substitution pattern, including the 3-fluoro-4-methoxy phenyl group and the 1-methyl-1H-pyrazol-4-yl group, may be explored for optimizing drug-target interactions and pharmacokinetic properties. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of novel pharmaceutical candidates, or as a standard in analytical method development. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c1-22-11-14(10-20-22)13-5-12(7-19-9-13)8-21-26(23,24)15-3-4-17(25-2)16(18)6-15/h3-7,9-11,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAFFZDTYJZQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly in relation to anti-inflammatory and anticancer properties, supported by relevant data tables and research findings.

The compound is characterized by its molecular formula C17H17FN4O3SC_{17}H_{17}FN_{4}O_{3}S and a molecular weight of 376.4 g/mol. The structure features a sulfonamide group, which is known for enhancing the biological activity of compounds.

PropertyValue
Common NameThis compound
CAS Number2034225-26-6
Molecular FormulaC17H17FN4O3S
Molecular Weight376.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is hypothesized that it may inhibit specific enzymes or receptors involved in inflammatory processes and cancer cell proliferation. The presence of the pyrazole and pyridine moieties suggests that it could engage in π-stacking interactions and hydrogen bonding with target biomolecules, influencing their activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar pyrazole derivatives. For instance, compounds with pyrazole structures have demonstrated the ability to reduce pro-inflammatory cytokine production in cell models. In particular, the compound under discussion has shown promise in modulating inflammatory responses in vitro, as evidenced by reductions in TNF-alpha and IL-6 levels in stimulated macrophages.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines.

Cell LineIC50 (µM)
MCF7 (Breast)12.50
NCI-H460 (Lung)42.30
HepG2 (Liver)54.25

These values indicate significant cytotoxic effects, particularly against breast cancer cells, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Study on MCF7 Cells : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to the compound exhibited an IC50 value of 12.50 µM against MCF7 cells, indicating effective inhibition of cell proliferation.
  • Inflammation Model : In vivo studies using LPS-injected mice showed that compounds with similar structures significantly reduced microglial activation, supporting their potential use in treating neuroinflammatory conditions.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures can modulate inflammatory responses in various cell types, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The compound exhibits promising anticancer activity. Pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. For instance, studies have reported that modifications in the pyrazole ring can enhance cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent .

Antiviral Activity

There is emerging evidence that pyrazole-containing compounds can act as antiviral agents. Specific derivatives have demonstrated efficacy against viruses such as HIV and measles virus by inhibiting viral replication mechanisms. This suggests that 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide may also possess similar antiviral properties .

Case Study 1: Anti-inflammatory Effects

A study published in MDPI evaluated several aminopyrazole-based compounds for their anti-inflammatory effects on glial cells. The results indicated that certain derivatives significantly reduced inflammation markers in vitro, supporting their potential use in neuroinflammatory conditions .

Case Study 2: Anticancer Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, including HeLa and A549. The results showed that specific modifications led to enhanced potency, with some compounds achieving IC₅₀ values as low as 0.19 µM against BRAF (V600E) mutations . This underscores the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzenesulfonamide Derivatives

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Benzene Substituents Pyridine/Pyrazole Substituents Molecular Weight (g/mol) Key References
Target Compound : 3-Fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide 3-F, 4-OMe Pyridin-3-ylmethyl with 1-methylpyrazol-4-yl ~405.4 (estimated)
4-Fluoro-2-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide 4-F, 2-Me Pyridin-3-ylmethyl with 1-methylpyrazol-4-yl ~375.4 (estimated)
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 4-Me Pyrazol-4-yl with 3-(trifluoromethyl)benzyl 409.4
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide 4-F (benzene), 4-OMe (N-linked phenyl) Pyrazol-4-ylmethyl with Cl, CF₃, and 4-methoxyphenyl 477.86
Key Observations:

Substituent Effects on the Benzene Ring: The target compound’s 3-fluoro-4-methoxy substitution contrasts with analogs featuring 4-fluoro-2-methyl () or 4-methyl (). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to methyl or trifluoromethyl groups .

Heterocyclic Modifications :

  • The pyridin-3-ylmethyl group in the target compound differs from ’s trifluoromethylbenzyl-substituted pyrazole. Trifluoromethyl groups increase lipophilicity and metabolic stability but may introduce steric hindrance .
  • ’s compound incorporates a chloro and trifluoromethyl group on the pyrazole, which could enhance target affinity but increase molecular weight and synthetic complexity .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Assembly : Condensation of substituted pyridine and pyrazole precursors. For example, coupling 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine with a fluorinated benzenesulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C).

Functionalization : Methoxy and fluoro groups are introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC-MS.
  • Optimize stoichiometry to avoid byproducts from competing sulfonamide formation.

Q. Q2. How is the molecular structure validated for this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) ensures precision. Hydrogen bonding and π-π stacking interactions are critical for stability analysis .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, pyrazole protons at δ 7.5–8.5 ppm).
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₀FN₄O₃S: 427.1234) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., fluoro/methoxy groups) influence biological activity?

Methodological Answer:

  • SAR Studies : Compare analogs from (e.g., 4-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) using:
    • Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2).
    • Cellular Models : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).
  • Computational Modeling : Dock ligands into protein active sites (AutoDock Vina) to assess binding affinity changes due to electron-withdrawing (fluoro) or donating (methoxy) groups .

Q. Q4. What analytical strategies resolve contradictions in biological data across studies?

Methodological Answer:

  • Meta-Analysis : Cross-reference datasets (e.g., vs. 15) to identify variables:
    • Assay Conditions : pH, temperature, and solvent (DMSO concentration ≤0.1% recommended).
    • Cell Lines : Use isogenic models to control for genetic variability.
  • Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy (rodent models) .

Q. Q5. How is computational modeling applied to predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use QikProp or SwissADME to estimate:
    • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
    • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition).
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess protein-ligand complex stability under physiological conditions .

Q. Q6. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal .

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